Glyoxal bis(diallyl acetal)
Overview
Description
Glyoxal bis(diallyl acetal) is an organic compound with the molecular formula C14H22O4. It is known for its unique structure, which includes four allyloxy groups attached to an ethane backbone.
Mechanism of Action
Tetraallyloxyethane, also known as Glyoxal bis(diallyl acetal), is a chemical compound with the formula C14H22O4. This compound has been studied for its various applications, particularly in the field of polymer synthesis .
Target of Action
The primary target of Tetraallyloxyethane is the polymer chains in the process of polymer synthesis . It forms covalent bonds between the polymer chains, leading to a three-dimensional network structure .
Mode of Action
Tetraallyloxyethane interacts with its targets (polymer chains) by forming covalent bonds. This interaction results in a three-dimensional network structure, which is a key characteristic of cross-linked polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the piers-rubinsztajn (pr) reaction, a process used in the preparation of polysiloxane-based networks .
Result of Action
The result of Tetraallyloxyethane’s action is the formation of a three-dimensional network structure in polymers. This structure is achieved through the formation of covalent bonds between polymer chains . The use of Tetraallyloxyethane in the PR process can produce homogeneous, polysiloxane network materials .
Action Environment
The action of Tetraallyloxyethane can be influenced by various environmental factors. For instance, the rate of the curing reaction, a key step in the formation of the polymer network, can be influenced by factors such as temperature and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxal bis(diallyl acetal) can be synthesized through the reaction of glyoxal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of tetraallyloxyethane may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product .
Types of Reactions:
Oxidation: Glyoxal bis(diallyl acetal) can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert tetraallyloxyethane into simpler compounds by breaking the allyloxy groups.
Substitution: The allyloxy groups in tetraallyloxyethane can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used and can include ethers, amines, or other substituted compounds.
Scientific Research Applications
Glyoxal bis(diallyl acetal) has several applications in scientific research:
Polymer Synthesis: It is used as a crosslinking agent in the preparation of various polymers, enhancing their mechanical properties and stability.
Biocompatible Materials: Due to its ability to form stable networks, it is used in the synthesis of biocompatible and biodegradable materials for medical applications.
Chemical Research: It serves as a model compound in studies of reaction mechanisms and kinetics.
Comparison with Similar Compounds
Tetraethoxysilane: Used in similar applications but involves silicon atoms instead of carbon.
Tetraethoxypropane: Another compound with four ethoxy groups but with a different backbone structure
Uniqueness: Glyoxal bis(diallyl acetal) is unique due to its specific structure, which allows for versatile chemical reactions and the formation of stable crosslinked networks. This makes it particularly valuable in polymer synthesis and the development of biocompatible materials .
Properties
IUPAC Name |
3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(OCC=C)OCC=C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067526 | |
Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16646-44-9, 29895-12-3 | |
Record name | Tetrakis(allyloxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetra(allyloxy)ethane | |
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Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0XVR212C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tetraallyloxyethane primarily used for in the context of these research papers?
A1: Tetraallyloxyethane, also known as Glyoxal bis(diallyl acetal), consistently appears in these research papers as a crosslinking agent in polymer synthesis. [, , , , ] Its structure, featuring four reactive allyl groups, enables it to bridge polymer chains, contributing to the formation of robust networks within the material. [, ]
Q2: How does the structure of Tetraallyloxyethane influence its effectiveness as a crosslinking agent?
A2: Tetraallyloxyethane's structure, specifically the presence of four allyl groups, is key to its efficacy. [, ] Each allyl group can participate in polymerization reactions, forming covalent bonds with growing polymer chains. This multi-functionality enables Tetraallyloxyethane to act as a bridge, connecting multiple polymer chains and forming a crosslinked network. This network structure enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymers. []
Q3: Are there specific types of polymers where Tetraallyloxyethane proves particularly useful as a crosslinking agent?
A3: Research highlights Tetraallyloxyethane's application in synthesizing various polymers, including:
- Homodisperse cross-linked copoly(methyl methacrylate) microspheres: Tetraallyloxyethane facilitates the creation of uniformly sized microspheres with enhanced thermal stability compared to their non-crosslinked counterparts. []
- Highly water absorbent polymers: When used in conjunction with acrylic acid and water-soluble polysaccharides, Tetraallyloxyethane contributes to a robust polymer network with impressive absorption and reabsorption capabilities. []
- Personal care and pharmaceutical products: Tetraallyloxyethane acts as a rheological additive in carboxylic copolymers, enhancing the texture and appearance of products like creams, lotions, and lipsticks. []
Q4: Does the concentration of Tetraallyloxyethane impact the properties of the final polymer?
A4: While the provided research doesn't explicitly investigate concentration effects, it's important to note that the degree of crosslinking directly influences polymer properties. Generally, higher crosslinker concentrations lead to denser networks, potentially increasing the material's hardness, strength, and solvent resistance, but also potentially decreasing flexibility. [, ]
Q5: Beyond its role as a crosslinking agent, does Tetraallyloxyethane exhibit other notable chemical behaviors?
A5: Research reveals that under specific conditions, Tetraallyloxyethane can undergo a side reaction during hydrosilylation processes, leading to chain branching in poly(dimethylsiloxane) (PDMS). [] This finding highlights the importance of carefully controlling reaction conditions when using Tetraallyloxyethane to achieve desired polymer architectures.
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